

In-Depth Technical Guide to the Spectral Data of Methylxanthoxylin

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Compound of Interest

Compound Name: Methylxanthoxylin

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for **Methylxanthoxylin**, scientifically known as 1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)ethanone. This document is intended to serve as a core resource for researchers and professionals engaged in the study and development of this compound.

Chemical Identity

- Systematic Name: 1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)ethanone
- Common Name: **Methylxanthoxylin**
- CAS Registry Number: 23121-32-6
- Molecular Formula: $C_{11}H_{14}O_4$
- Molecular Weight: 210.23 g/mol
- Chemical Structure:

Spectral Data Summary

While a complete, unified spectral dataset for **Methylxanthoxylin** is not readily available in public repositories, this guide compiles and presents the most relevant information sourced

from various scientific databases and publications.

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of a compound. A mass spectrum for **Methylxanthoxylin** has been recorded in the MassBank of North America.

Table 1: Mass Spectrometry Data for **Methylxanthoxylin**

Database	Spectrum ID	Ionization Mode	Key m/z Peaks
MassBank of North America	MoNA_0002053	ESI	Data not fully detailed in the public record

Further analysis of the raw data from the repository is recommended for a complete fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the detailed molecular structure. Although a complete, published spectrum for **Methylxanthoxylin** was not found during the literature search, data for structurally similar compounds can provide valuable comparative insights. The synthesis of **Methylxanthoxylin** has been reported, and the characterization data, including NMR, is likely present in the original publication.

Note: The following tables are placeholders. Researchers should consult the primary literature for experimentally obtained values.

Table 2: Predicted ¹H NMR Spectral Data for **Methylxanthoxylin**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Predicted values	s, d, t, q, m	#H	Aromatic H, -OCH ₃ , -CH ₃ , -C(O)CH ₃

Table 3: Predicted ^{13}C NMR Spectral Data for **Methylxanthoxylin**

Chemical Shift (ppm)	Assignment
Predicted values	Aromatic C, -OCH ₃ , -CH ₃ , C=O

Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the functional groups present in a molecule. While a specific IR spectrum for **Methylxanthoxylin** is not readily available, characteristic absorption bands can be predicted based on its structure.

Table 4: Predicted IR Absorption Bands for **Methylxanthoxylin**

Wavenumber (cm ⁻¹)	Functional Group
~3400-3200	O-H (hydroxyl), intramolecular hydrogen-bonded
~2950-2850	C-H (aliphatic)
~1650-1630	C=O (ketone), conjugated and hydrogen-bonded
~1600, ~1470	C=C (aromatic)
~1250-1000	C-O (ether and phenol)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data discussed above. Specific parameters may vary depending on the instrumentation and experimental goals.

Mass Spectrometry (LC-MS)

- **Sample Preparation:** Dissolve a small amount of **Methylxanthoxylin** in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.

- Chromatographic Separation (LC):
 - Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 μ m particle size).
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - Flow Rate: 0.2-0.4 mL/min.
 - Injection Volume: 1-5 μ L.
- Mass Spectrometric Detection (MS):
 - Ion Source: Electrospray Ionization (ESI) in positive and/or negative mode.
 - Scan Range: m/z 50-500.
 - Capillary Voltage: 3-4 kV.
 - Fragmentor Voltage: 70-120 V.
 - Gas Temperature: 300-350 $^{\circ}$ C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **Methylxanthoxylin** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.
- ^1H NMR Spectroscopy:
 - Spectrometer: 400 MHz or higher.
 - Pulse Program: Standard single-pulse experiment (zg30).
 - Number of Scans: 16-64.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: -2 to 12 ppm.

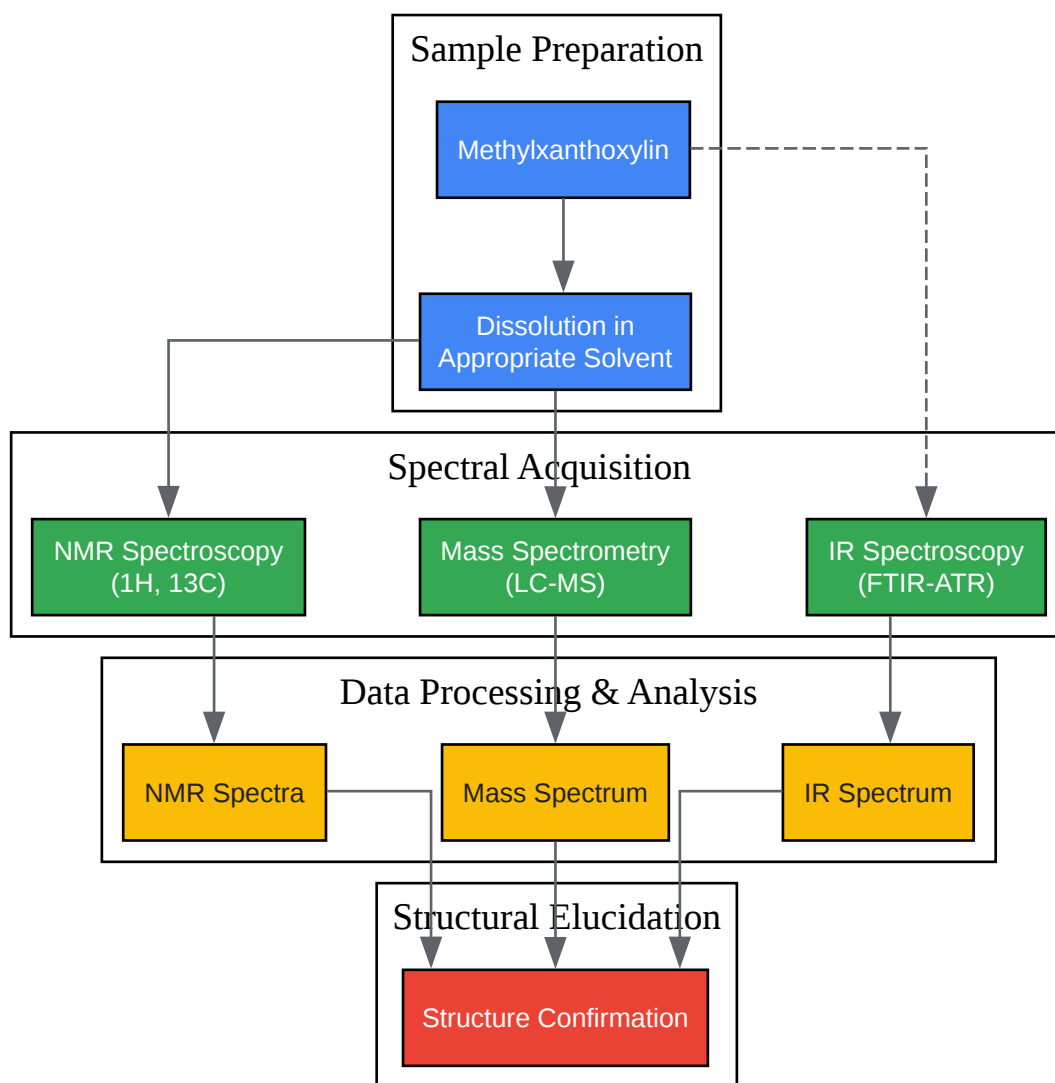
- ^{13}C NMR Spectroscopy:
 - Spectrometer: 100 MHz or higher.
 - Pulse Program: Standard proton-decoupled experiment (zgpg30).
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Relaxation Delay: 2 seconds.
 - Spectral Width: 0 to 220 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid **Methylxanthoxylin** sample directly onto the ATR crystal.
- Data Acquisition:
 - Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.
 - Scan Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - Background: A background spectrum of the empty ATR crystal should be collected before the sample measurement.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectral analysis of a chemical compound like **Methylxanthoxylin**.



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Caption: General workflow for spectral data acquisition and analysis.

This guide serves as a foundational resource for understanding the spectral characteristics of **Methylxanthoxylin**. For definitive data, it is highly recommended to consult the primary scientific literature detailing the synthesis and characterization of this compound.

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